![molecular formula C14H21NO B7526710 [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B7526710.png)
[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol, also known as MPMP, is a chemical compound that belongs to the piperidine class of compounds. MPMP has been the subject of numerous scientific studies due to its potential use in the treatment of various medical conditions.
Wirkmechanismus
The mechanism of action of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol involves the inhibition of the reuptake of dopamine in the brain. This leads to an increase in the release of dopamine, which can improve the symptoms of Parkinson's disease. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol also acts as a partial agonist at the serotonin 5-HT1A receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been shown to have several biochemical and physiological effects. In addition to increasing the release of dopamine, [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been shown to increase the release of norepinephrine and serotonin in the brain. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol in lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol is its potential for abuse. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been shown to have addictive properties, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol. One area of research is the development of more selective and potent dopamine reuptake inhibitors. Another area of research is the exploration of the potential use of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol in the treatment of other medical conditions, such as addiction and anxiety. Additionally, further studies are needed to better understand the biochemical and physiological effects of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol and its potential for abuse.
Synthesemethoden
[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol can be synthesized using a combination of chemical reactions. The first step involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction produces 1-(3-methylbenzyl)piperidine. The second step involves the reduction of 1-(3-methylbenzyl)piperidine with sodium borohydride in the presence of methanol. This reaction produces [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been the subject of numerous scientific studies due to its potential use in the treatment of various medical conditions. One of the most promising applications of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol is in the treatment of Parkinson's disease. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is deficient in Parkinson's disease. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-3-2-4-14(9-12)10-15-7-5-13(11-16)6-8-15/h2-4,9,13,16H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBVUBHWVRIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


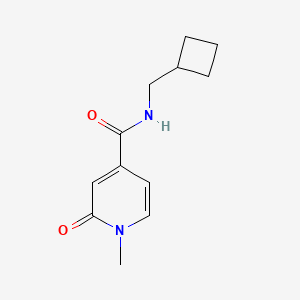
![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)
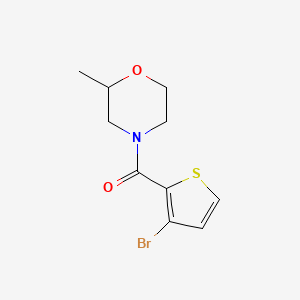
![1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B7526655.png)
![2-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7526656.png)
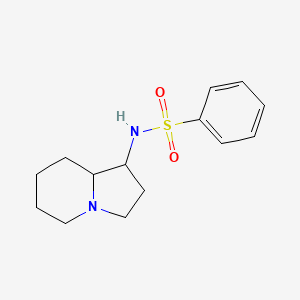
![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)
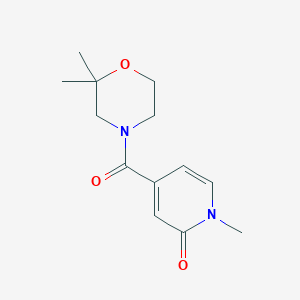
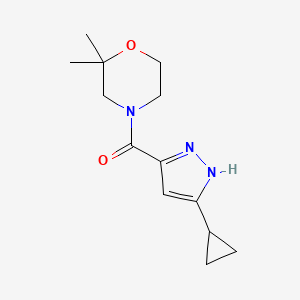
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
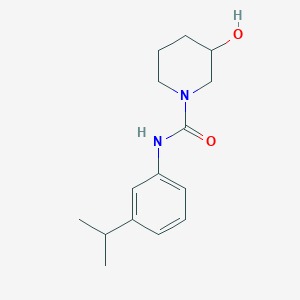
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)